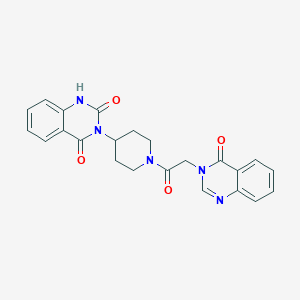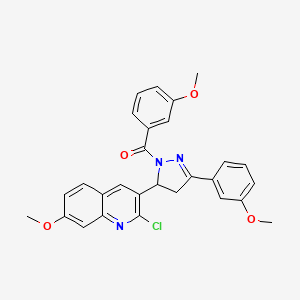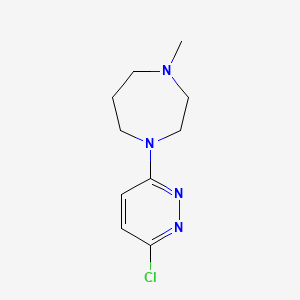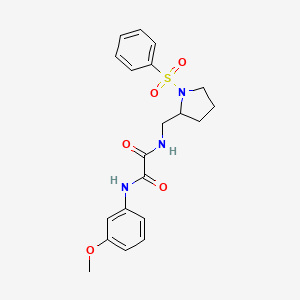
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide, commonly known as MSI-1436, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MSI-1436 is a sulfonamide derivative that has been found to inhibit the activity of several enzymes, including PTP1B and tyrosine phosphatase SHP-2.
Wissenschaftliche Forschungsanwendungen
Imaging and Radiolabeling Applications
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide derivatives, such as [11C]L-159,884, have been developed for imaging applications. These compounds are potent and selective ligands for the AT1 receptor, making them useful for imaging related to angiotensin II, which plays a critical role in cardiovascular health and disease. The radiolabeling process involves C-11 methylation of desmethyl phenolic precursors, providing a method for tracking biological processes in vivo (Hamill et al., 1996).
Synthetic and Biological Activity
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide derivatives have been synthesized and studied for their biological activity. For example, the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position aimed to produce potential antisecretory and cytoprotective antiulcer agents. The synthetic routes and chemical reactions used to produce these compounds, although not directly linked to the core compound , demonstrate the versatility and potential of this class of molecules in medicinal chemistry (Starrett et al., 1989).
Novel Synthetic Methodologies
The development of one-pot synthetic methodologies for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has been explored. These methods allow for the efficient synthesis of these compounds, which have potential applications in various fields, including medicinal chemistry and materials science. The use of zinc chloride as a catalyst, for example, offers a simple and cost-effective approach to synthesizing these molecules (Rozentsveig et al., 2013).
Antinociceptive Pharmacology
Derivatives of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide, such as LF22-0542, have been characterized for their antinociceptive pharmacology. This research highlights the potential of these compounds in developing treatments for pain, including inflammatory and neuropathic pain states (Porreca et al., 2006).
Antibacterial Applications
Research has also focused on the antibacterial properties of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been synthesized and tested for their effectiveness against various bacterial strains, indicating the potential for these molecules to be used as antibacterial agents (Azab et al., 2013).
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-18-9-14(16-10-18)24(21,22)17-11-5-6-12(13(8-11)23-2)19-7-3-4-15(19)20/h5-6,8-10,17H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKSLHISUNGUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2647654.png)


![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2647659.png)


![3-Methyl-7-(3-methylbutyl)-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2647663.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2647664.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647666.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2647670.png)
![Spiro[6,7-dihydro-5H-indolizine-8,2'-oxirane]](/img/structure/B2647671.png)
